molecular formula C10H16O2 B14558210 Ethyl 3,5-dimethylhexa-2,4-dienoate CAS No. 62030-46-0

Ethyl 3,5-dimethylhexa-2,4-dienoate

Cat. No.: B14558210
CAS No.: 62030-46-0
M. Wt: 168.23 g/mol
InChI Key: BIBLDGKSVXOZGD-UHFFFAOYSA-N
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Description

Ethyl 3,5-dimethylhexa-2,4-dienoate is an organic compound with the molecular formula C10H16O2. It is an ester derived from 3,5-dimethylhexa-2,4-dienoic acid and ethanol. This compound is characterized by its conjugated diene system, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3,5-dimethylhexa-2,4-dienoate typically involves the esterification of 3,5-dimethylhexa-2,4-dienoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are mixed and passed through a heated reactor. This method allows for efficient production and easy scalability.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3,5-dimethylhexa-2,4-dienoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester to alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed.

Major Products:

    Oxidation: 3,5-dimethylhexa-2,4-dienoic acid or corresponding ketones.

    Reduction: 3,5-dimethylhexanol or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3,5-dimethylhexa-2,4-dienoate finds applications in several scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of ethyl 3,5-dimethylhexa-2,4-dienoate involves its interaction with various molecular targets and pathways. The conjugated diene system allows it to participate in pericyclic reactions, such as Diels-Alder reactions, which are crucial in organic synthesis. Additionally, its ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in biochemical pathways.

Comparison with Similar Compounds

    Ethyl 5,5-dimethylhexa-2,3-dienoate: Another ester with a similar structure but different substitution pattern.

    3,5-Dimethylhexa-2,4-dienoic acid: The parent acid of ethyl 3,5-dimethylhexa-2,4-dienoate.

    Mthis compound: A methyl ester analogue.

Uniqueness: this compound is unique due to its specific substitution pattern and the presence of a conjugated diene system. This structure imparts distinct reactivity and properties compared to other similar compounds, making it valuable in various chemical and industrial applications.

Properties

CAS No.

62030-46-0

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

ethyl 3,5-dimethylhexa-2,4-dienoate

InChI

InChI=1S/C10H16O2/c1-5-12-10(11)7-9(4)6-8(2)3/h6-7H,5H2,1-4H3

InChI Key

BIBLDGKSVXOZGD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C(C)C=C(C)C

Origin of Product

United States

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